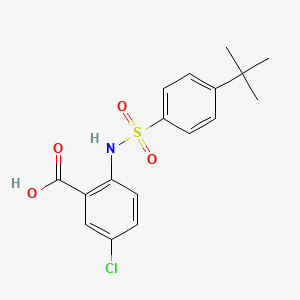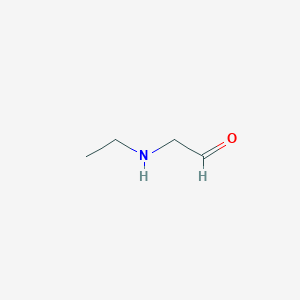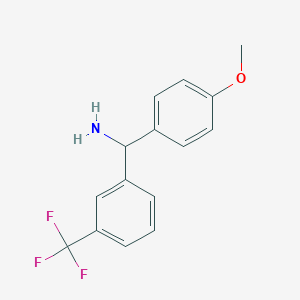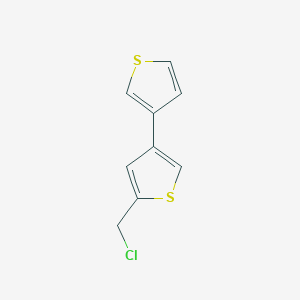
2-(4-Tert-butyl-benzenesulfonylamino)-5-chlorobenzoic acid
Descripción general
Descripción
2-(4-Tert-butyl-benzenesulfonylamino)-5-chlorobenzoic acid is an organic compound that features a benzenesulfonylamino group and a chloro substituent on a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butyl-benzenesulfonylamino)-5-chlorobenzoic acid typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 5-chloroanthranilic acid under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Tert-butyl-benzenesulfonylamino)-5-chlorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzenesulfonylamino group can participate in redox reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid and sulfonamide derivatives
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions
Major Products Formed
Substitution: Various substituted benzoic acids and sulfonamides.
Oxidation: Oxidized derivatives of the benzenesulfonylamino group.
Aplicaciones Científicas De Investigación
2-(4-Tert-butyl-benzenesulfonylamino)-5-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(4-Tert-butyl-benzenesulfonylamino)-5-chlorobenzoic acid involves its interaction with specific molecular targets. The benzenesulfonylamino group can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, leading to inhibition or modulation of their activity. The chloro group may also contribute to the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Tert-butylbenzenesulfonyl chloride
- 5-Chloroanthranilic acid
- Benzenesulfonamides
Uniqueness
2-(4-Tert-butyl-benzenesulfonylamino)-5-chlorobenzoic acid is unique due to the presence of both the benzenesulfonylamino and chloro groups on the benzoic acid core. This combination imparts distinct chemical properties and potential biological activities that are not observed in the individual similar compounds .
Propiedades
Fórmula molecular |
C17H18ClNO4S |
|---|---|
Peso molecular |
367.8 g/mol |
Nombre IUPAC |
2-[(4-tert-butylphenyl)sulfonylamino]-5-chlorobenzoic acid |
InChI |
InChI=1S/C17H18ClNO4S/c1-17(2,3)11-4-7-13(8-5-11)24(22,23)19-15-9-6-12(18)10-14(15)16(20)21/h4-10,19H,1-3H3,(H,20,21) |
Clave InChI |
KLNPIXJHMZVMHX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-chloro-3-iodo-4-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8292733.png)


![6-Nitro-benzo[b]thiophene-3-carboxylic acid-amide](/img/structure/B8292754.png)
![{5-[(Ethylamino)methyl]-2-thienyl}boronic acid](/img/structure/B8292758.png)



